- Synthesis of (R)-Boc-2-methylproline via a Memory of Chirality Cyclization. Application to the Synthesis of Veliparib, a Poly(ADP-ribose) Polymerase InhibitorJournal of Organic Chemistry, 2019, 84(8), 4837-4845,
Cas no 912445-05-7 (Veliparib dihydrochloride)
Le Veliparib dihydrochloride est un inhibiteur puissant et sélectif de la poly (ADP-ribose) polymérase (PARP), une enzyme clé dans la réparation de l'ADN. Ce composé est particulièrement étudié pour son potentiel dans le traitement des cancers associés à des déficiences des mécanismes de réparation de l'ADN, tels que les tumeurs porteuses de mutations BRCA. Sa formulation sous forme de dihydrochloride améliore la solubilité et la biodisponibilité, facilitant son administration en thérapie. Le Veliparib dihydrochloride présente une affinité élevée pour PARP-1 et PARP-2, ce qui en fait un outil précieux pour la recherche en oncologie et le développement de thérapies ciblées. Sa stabilité et sa pureté en font un composé de référence pour les études précliniques et cliniques.

Veliparib dihydrochloride structure
Nom du produit:Veliparib dihydrochloride
Numéro CAS:912445-05-7
Le MF:C13H17ClN4O
Mégawatts:280.753281354904
MDL:MFCD12407402
CID:822509
PubChem ID:45480520
Veliparib dihydrochloride Propriétés chimiques et physiques
Nom et identifiant
-
- ABT888
- (R)-2-(2-Methylpyrrolidin-2-yl)-1H-benzo[d]imidazole-4-carboxamide dihydrochloride
- 2-[(2R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide,dihydrochloride
- 2-[(2R)-2-Methylpyrrolidin-2-yl]-1H-benzimidazole-7-carboxamide dihydrochloride
- ABT-888
- ABT-888 (hydrochloride)
- ABT888 2HCl
- ABT-888 2HCl
- Veliparib (dihydrochloride)
- ABT888 dihydrochloride
- ABT-888 dihydrochloride
- Veliparib dihydrochloride
- 1H-Benzimidazole-4-carboxamide, 2-[(2R)-2-methyl-2-pyrrolidinyl]-, dihydrochloride (9CI)
- (R)-2-(2-Methylpyrrolidin-2-yl)-1H-benimidazole-4-carboxamide dihydrochloride (VELIPARIB)
- 2-[(2R)-2-Methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide--hydrogen chloride (1/2)
- BCP09427
- Veliparib (ABT-888 hydrochloride)
- DB-078941
- Veliparib dihydrochloride; ABT-888 dihydrochloride
- AKOS030231611
- SCHEMBL19328639
- AC-30346
- MFCD12407402
- HMS3295I11
- NSC-737664
- HY-10130
- 2-((2r)-2-methyl-2-pyrrolidinyl)-1h-benzimidazole-4-carboxamide dihydrochloride
- 2-[(2R)-2-Methylpyrrolidin-2-yl]-1H-benimidazole-4- carboxamide
- ABT-888 HCl
- DTXSID30670432
- Veliparib hydrochloride
- 2-[(2R)-2-methyl-2-pyrrolidinyl]-1H-benzimidazole-7-carboxamide, dihydrochloride
- SCHEMBL2368883
- 912445-05-7 (HCl)
- AS-17023
- CS-0077
- Veliparib (ABT-888)
- EX-A2823
- 2-[(2R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide;dihydrochloride
- J-505212
- HMS3426E03
- 912445-05-7
- Veliparib 2HCl; ABT-888
- SB16479
- ABT888 hydrochloride
-
- MDL: MFCD12407402
- Piscine à noyau: 1S/C13H16N4O.ClH/c1-13(6-3-7-15-13)12-16-9-5-2-4-8(11(14)18)10(9)17-12;/h2,4-5,15H,3,6-7H2,1H3,(H2,14,18)(H,16,17);1H/t13-;/m1./s1
- La clé Inchi: QYPDWBAPZGSIDY-BTQNPOSSSA-N
- Sourire: C(C1C=CC=C2N=C([C@@]3(NCCC3)C)NC=12)(=O)N.Cl
Propriétés calculées
- Qualité précise: 316.085767g/mol
- Charge de surface: 0
- Nombre de donneurs de liaisons hydrogène: 5
- Nombre de récepteurs de liaison hydrogène: 3
- Nombre de liaisons rotatives: 2
- Masse isotopique unique: 316.085767g/mol
- Masse isotopique unique: 316.085767g/mol
- Surface topologique des pôles: 83.8Ų
- Comptage des atomes lourds: 20
- Complexité: 348
- Comptage atomique isotopique: 0
- Nombre de stéréocentres atomiques définis: 1
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Nombre d'unités de liaison covalente: 3
Propriétés expérimentales
- Le PSA: 4.07740
- Le LogP: 3.00000
Veliparib dihydrochloride Informations de sécurité
- Mot signal:warning
- Description des dangers: H303 peut être nocif par ingestion + h313 peut être nocif par contact cutané + h333 peut être nocif par inhalation
- Déclaration d'avertissement: P264+P280+P305+P351+P338+P337+P313
- Instructions de sécurité: H303+H313+H333
- Conditions de stockage:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Veliparib dihydrochloride PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-10130-10mg |
Veliparib dihydrochloride |
912445-05-7 | 99.96% | 10mg |
¥800 | 2024-05-24 | |
MedChemExpress | HY-10130-100mg |
Veliparib dihydrochloride |
912445-05-7 | 99.96% | 100mg |
¥3600 | 2024-05-24 | |
abcr | AB462661-250 mg |
Veliparib dihydrochloride; . |
912445-05-7 | 250MG |
€838.30 | 2023-07-18 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0411S-50mg |
(R)-2-(2-Methylpyrrolidin-2-yl)-1H-benimidazole-4-carboxamide dihydrochloride (VELIPARIB) |
912445-05-7 | 98% | 50mg |
¥1049.27 | 2025-01-20 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0411S-100mg |
(R)-2-(2-Methylpyrrolidin-2-yl)-1H-benimidazole-4-carboxamide dihydrochloride (VELIPARIB) |
912445-05-7 | 98% | 100mg |
¥1923.67 | 2025-01-20 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2105-10mg |
Veliparib dihydrochloride |
912445-05-7 | 98% | 10mg |
¥ 671 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2105-200mg |
Veliparib dihydrochloride |
912445-05-7 | 98% | 200mg |
¥ 5234 | 2023-09-07 | |
SHENG KE LU SI SHENG WU JI SHU | sc-202901B-25 mg |
ABT-888, |
912445-05-7 | ≥97% | 25mg |
¥3,234.00 | 2023-07-11 | |
SHENG KE LU SI SHENG WU JI SHU | sc-202901A-5mg |
ABT-888, |
912445-05-7 | ≥97% | 5mg |
¥1203.00 | 2023-09-05 | |
SHENG KE LU SI SHENG WU JI SHU | sc-202901B-25mg |
ABT-888, |
912445-05-7 | ≥97% | 25mg |
¥3234.00 | 2023-09-05 |
Veliparib dihydrochloride Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: N-Methyl-2-pyrrolidone ; 2 h, rt
1.2 Reagents: Benzylamine ; rt
2.1 overnight, rt → 90 °C
2.2 Reagents: Benzylamine
3.1 Reagents: Acetic acid , Sodium acetate ; rt → 120 °C; 8 h, 120 °C
3.2 Reagents: Sodium chloride Solvents: Water
4.1 Reagents: Hydrochloric acid Solvents: Isopropanol , Water ; 65 °C → 80 °C; 4 h, 80 °C
1.2 Reagents: Benzylamine ; rt
2.1 overnight, rt → 90 °C
2.2 Reagents: Benzylamine
3.1 Reagents: Acetic acid , Sodium acetate ; rt → 120 °C; 8 h, 120 °C
3.2 Reagents: Sodium chloride Solvents: Water
4.1 Reagents: Hydrochloric acid Solvents: Isopropanol , Water ; 65 °C → 80 °C; 4 h, 80 °C
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Acetic acid , Sodium acetate ; rt → 120 °C; 8 h, 120 °C
1.2 Reagents: Sodium chloride Solvents: Water
2.1 Reagents: Hydrochloric acid Solvents: Isopropanol , Water ; 65 °C → 80 °C; 4 h, 80 °C
1.2 Reagents: Sodium chloride Solvents: Water
2.1 Reagents: Hydrochloric acid Solvents: Isopropanol , Water ; 65 °C → 80 °C; 4 h, 80 °C
Référence
- Synthesis of (R)-Boc-2-methylproline via a Memory of Chirality Cyclization. Application to the Synthesis of Veliparib, a Poly(ADP-ribose) Polymerase InhibitorJournal of Organic Chemistry, 2019, 84(8), 4837-4845,
Méthode de production 3
Conditions de réaction
1.1 -
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, 1 atm, rt
2.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, 1 atm, rt
2.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt
Référence
- Discovery of the Poly(ADP-ribose) Polymerase (PARP) Inhibitor 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) for the Treatment of CancerJournal of Medicinal Chemistry, 2009, 52(2), 514-523,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Isopropanol , Water ; 65 °C → 80 °C; 4 h, 80 °C
Référence
- Synthesis of (R)-Boc-2-methylproline via a Memory of Chirality Cyclization. Application to the Synthesis of Veliparib, a Poly(ADP-ribose) Polymerase InhibitorJournal of Organic Chemistry, 2019, 84(8), 4837-4845,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; overnight, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
2.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide , Pyridine ; 2 h, 45 °C
2.2 overnight, rt
3.1 Reagents: Acetic acid Solvents: Acetic acid ; 2 h, reflux
4.1 -
5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, 1 atm, rt
5.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
2.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide , Pyridine ; 2 h, 45 °C
2.2 overnight, rt
3.1 Reagents: Acetic acid Solvents: Acetic acid ; 2 h, reflux
4.1 -
5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, 1 atm, rt
5.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt
Référence
- Discovery of the Poly(ADP-ribose) Polymerase (PARP) Inhibitor 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) for the Treatment of CancerJournal of Medicinal Chemistry, 2009, 52(2), 514-523,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, 1 atm, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt
Référence
- Discovery of the Poly(ADP-ribose) Polymerase (PARP) Inhibitor 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) for the Treatment of CancerJournal of Medicinal Chemistry, 2009, 52(2), 514-523,
Méthode de production 7
Conditions de réaction
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide , Pyridine ; 2 h, 45 °C
1.2 overnight, rt
2.1 Reagents: Acetic acid Solvents: Acetic acid ; 2 h, reflux
3.1 -
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, 1 atm, rt
4.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt
1.2 overnight, rt
2.1 Reagents: Acetic acid Solvents: Acetic acid ; 2 h, reflux
3.1 -
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, 1 atm, rt
4.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt
Référence
- Discovery of the Poly(ADP-ribose) Polymerase (PARP) Inhibitor 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) for the Treatment of CancerJournal of Medicinal Chemistry, 2009, 52(2), 514-523,
Méthode de production 8
Conditions de réaction
1.1 overnight, rt → 90 °C
1.2 Reagents: Benzylamine
2.1 Reagents: Acetic acid , Sodium acetate ; rt → 120 °C; 8 h, 120 °C
2.2 Reagents: Sodium chloride Solvents: Water
3.1 Reagents: Hydrochloric acid Solvents: Isopropanol , Water ; 65 °C → 80 °C; 4 h, 80 °C
1.2 Reagents: Benzylamine
2.1 Reagents: Acetic acid , Sodium acetate ; rt → 120 °C; 8 h, 120 °C
2.2 Reagents: Sodium chloride Solvents: Water
3.1 Reagents: Hydrochloric acid Solvents: Isopropanol , Water ; 65 °C → 80 °C; 4 h, 80 °C
Référence
- Synthesis of (R)-Boc-2-methylproline via a Memory of Chirality Cyclization. Application to the Synthesis of Veliparib, a Poly(ADP-ribose) Polymerase InhibitorJournal of Organic Chemistry, 2019, 84(8), 4837-4845,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Acetic acid Solvents: Acetic acid ; 2 h, reflux
2.1 -
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, 1 atm, rt
3.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt
2.1 -
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, 1 atm, rt
3.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt
Référence
- Discovery of the Poly(ADP-ribose) Polymerase (PARP) Inhibitor 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) for the Treatment of CancerJournal of Medicinal Chemistry, 2009, 52(2), 514-523,
Veliparib dihydrochloride Raw materials
- (2R)-1-[(tert-butoxy)carbonyl]-2-methylpyrrolidine-2-carboxylic acid
- 1-[(benzyloxy)carbonyl]-2-methylpyrrolidine-2-carboxylic acid
- 1-Pyrrolidinecarboxylic acid, 2-[[[2-amino-3-(aminocarbonyl)phenyl]amino]carbonyl]-2-methyl-, 1,1-dimethylethyl ester, (2R)-
- Imidazole
- 2,3-Diaminobenzamide dihydrochloride
- (R)-Benzyl 2-(7-carbamoyl-1H-benzo[d]imidazol-2-yl)-2-methylpyrrolidine-1-carboxylate
- benzyl 2-(2-amino-3-carbamoylphenylcarbamoyl)-2-methylpyrrolidine-1-carboxylate
- 1-Benzyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate
Veliparib dihydrochloride Preparation Products
Veliparib dihydrochloride Littérature connexe
-
1. Induction of apoptosis in MDA-MB-231 breast cancer cells by a PARP1-targeting PROTAC small moleculeQiuye Zhao,Tianlong Lan,Shang Su,Yu Rao Chem. Commun. 2019 55 369
-
Cyril Ronco,Anthony R. Martin,Luc Demange,Rachid Benhida Med. Chem. Commun. 2017 8 295
-
Jufeng Sun,Cecilia C. Russell,Christopher J. Scarlett,Adam McCluskey RSC Med. Chem. 2020 11 164
-
Iqubal Singh,Vijay Luxami,Kamaldeep Paul Org. Biomol. Chem. 2019 17 5349
-
5. Hypoxia-activated prodrugs of phenolic olaparib analogues for tumour-selective chemosensitisationWay W. Wong,Sophia F. O'Brien-Gortner,Robert F. Anderson,William R. Wilson,Michael P. Hay,Benjamin D. Dickson RSC Med. Chem. 2023 14 1309
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:912445-05-7)Veliparib dihydrochloride

Pureté:99%/99%
Quantité:100mg/250mg
Prix ($):198.0/336.0